4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
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Overview
Description
4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves the fluorination of pyrazole derivatives. One common method involves the use of SelectfluorTM in acetonitrile at elevated temperatures (90°C) under microwave conditions. This method allows for the efficient introduction of fluorine atoms into the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and advanced fluorination reagents can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its inhibitory activity against CDK2 suggests potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of cancer cell proliferation. This inhibition is achieved through the binding of the compound to the active site of CDK2, preventing its interaction with cyclin A2 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit inhibitory activity against CDK2 and other enzymes.
Uniqueness
4,4-Difluoro-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its specific fluorination pattern, which enhances its biological activity and stability. The presence of fluorine atoms can improve the compound’s binding affinity to its molecular targets and increase its metabolic stability .
Properties
Molecular Formula |
C10H11F2N5 |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11F2N5/c11-10(12)1-3-17(4-2-10)9-7-5-15-16-8(7)13-6-14-9/h5-6H,1-4H2,(H,13,14,15,16) |
InChI Key |
RQKAVHLDSRJJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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